1-(3-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
This compound is a complex organic molecule. It contains a pyrrolidinedione group, which is a type of lactam (a cyclic amide). Lactams are found in many biologically active compounds. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group attached to a phenyl ring, which can greatly affect the molecule’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings (the piperazine and pyrrolidinedione), followed by their functionalization and coupling .Molecular Structure Analysis
The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the trifluoromethyl group is electron-withdrawing, which would make the phenyl ring it’s attached to less reactive in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrrolidinedione group and the basic piperazine ring could make the compound soluble in polar solvents .Scientific Research Applications
Organic Synthesis and Heteroarene Preparation
The compound serves as a versatile precursor for the synthesis of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These compounds are essential in pharmaceutical chemistry for their diverse biological activities. The methodology includes key steps like addition-elimination reactions and the thiazolium-catalyzed Stetter reaction, demonstrating a new synthetic approach towards Celebrex® (celecoxib), a COX-2 selective, nonsteroidal anti-inflammatory drug (Sommer et al., 2017).
Structural and Spectroscopic Studies
Novel organotin(IV) complexes with organophosphorus ligands have been synthesized and characterized, involving derivatives of the compound . These studies contribute to the understanding of the structural and electronic properties of organometallic compounds, which are vital for the development of new materials and catalysts (Shariatinia et al., 2012).
Neurotransmitter Receptor Studies
The compound has been utilized in the development of radiolabeled antagonists for studying neurotransmitter receptors such as the 5-HT1A receptor with PET imaging. This application is crucial for understanding the role of neurotransmitters in various neurological and psychiatric disorders (Plenevaux et al., 2000).
Antimicrobial and Pharmaceutical Research
Derivatives of the compound have shown potential in antimicrobial activities, indicating its role in the development of new antibiotics. The synthesis of novel triazole derivatives, for example, has led to compounds with significant growth-inhibiting activities against various microorganisms, highlighting the compound's relevance in medicinal chemistry (Bektaş et al., 2010).
Drug Development and Pharmacological Profiles
The compound's derivatives have been investigated for their antiarrhythmic and antihypertensive effects, showcasing the potential in the development of cardiovascular drugs. These studies provide insights into the pharmacological profiles and mechanisms of action, essential for drug discovery and development (Malawska et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3/c1-2-32-19-8-4-7-18(14-19)29-21(30)15-20(22(29)31)28-11-9-27(10-12-28)17-6-3-5-16(13-17)23(24,25)26/h3-8,13-14,20H,2,9-12,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHBMBDKVBXHMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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